REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[CH2:7]([O:9][C:10]([C:12]1[NH:16][C:15]([CH2:17][CH2:18][CH3:19])=[N:14][C:13]=1[C:20]([OH:23])([CH3:22])[CH3:21])=[O:11])[CH3:8].[Br:24][C:25]1[CH:32]=[CH:31][C:28]([CH2:29]Br)=[CH:27][CH:26]=1>C(#N)C>[CH2:7]([O:9][C:10]([C:12]1[N:16]([CH2:29][C:28]2[CH:31]=[CH:32][C:25]([Br:24])=[CH:26][CH:27]=2)[C:15]([CH2:17][CH2:18][CH3:19])=[N:14][C:13]=1[C:20]([OH:23])([CH3:21])[CH3:22])=[O:11])[CH3:8] |f:0.1.2|
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Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N=C(N1)CCC)C(C)(C)O
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at about 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux temperature for 7 h
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
The suspension is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to approximately ⅓ of the starting volume
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
dried at 35° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried again
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(N=C(N1CC1=CC=C(C=C1)Br)CCC)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |